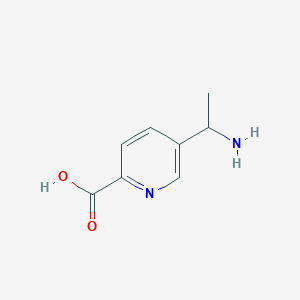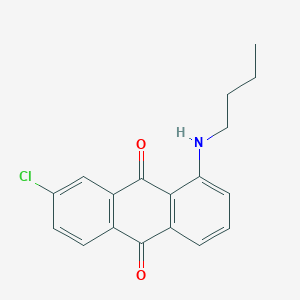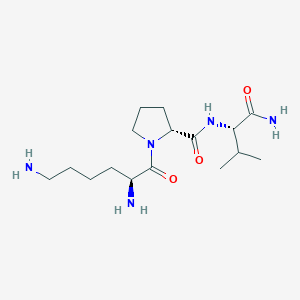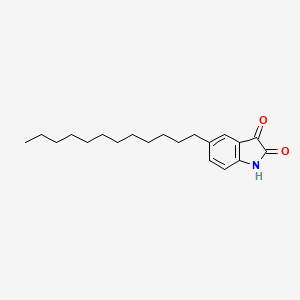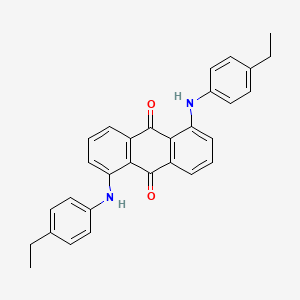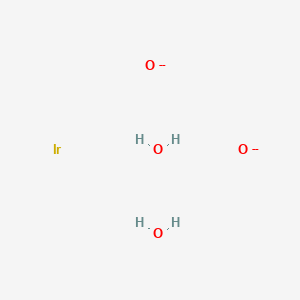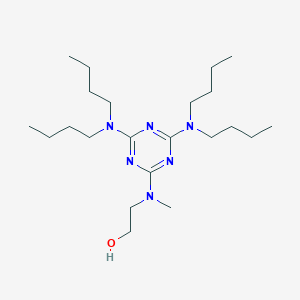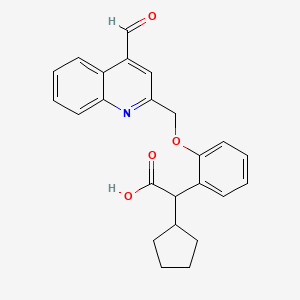![molecular formula C6H6N4O B13145260 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound is characterized by its fused imidazo-pyrimidine ring structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of appropriate aldehydes with amines and isocyanides under acidic or basic conditions to form the imidazo-pyrimidine core . Another approach involves the cyclization of preformed intermediates through tandem reactions and carbon-nitrogen bond formation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the imidazo-pyrimidine core .
Scientific Research Applications
7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound may also interact with nucleic acids and proteins, affecting various cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyrazine: Another related compound with a different arrangement of nitrogen atoms.
Pyrido[2,3-d]pyrimidine: A compound with a fused pyridine-pyrimidine ring system.
Uniqueness: 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one is unique due to its specific ring structure and the presence of an amino group at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-amino-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,7H2,(H,9,11) |
InChI Key |
HKBKQEOSUUMRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



